molecular formula C12H10N2O2S2 B2723474 (E)-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide CAS No. 864940-89-6

(E)-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide

Cat. No. B2723474
CAS RN: 864940-89-6
M. Wt: 278.34
InChI Key: QBXGRJBLJXPEFW-ONEGZZNKSA-N
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Description

(E)-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide, also known as TTA-A2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule has been found to target specific protein-protein interactions, making it a promising candidate for the treatment of various diseases. In

Scientific Research Applications

Organic Sensitizers for Solar Cells

One significant application of derivatives similar to "(E)-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide" is in the field of solar energy. Researchers have engineered novel organic sensitizers comprising donor, electron-conducting, and anchoring groups at the molecular level. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon-to-current conversion efficiency, demonstrating their potential in enhancing the performance of photovoltaic devices. The design and synthesis of these sensitizers aim to optimize their structural, electronic, and optical properties to achieve better solar energy conversion efficiency (Kim et al., 2006).

Nonlinear Optical Limiting

Thiophene derivatives have also been studied for their nonlinear optical properties. Designed and synthesized thiophene dyes have shown potential for optoelectronic devices by protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior of these dyes under laser excitation have been demonstrated, highlighting their utility in photonic and optoelectronic devices (Anandan et al., 2018).

Molecular Engineering and Synthesis

Research in molecular engineering has led to the synthesis and structure determination of compounds containing thiophene units. These studies not only contribute to the understanding of the chemical properties of such compounds but also explore their potential applications in various domains including materials science. The synthesis process, characterized by techniques such as NMR spectroscopy and X-ray diffraction, lays the groundwork for further applications in designing materials with specific functionalities (Kariuki et al., 2022).

Crystal Structure and Material Design

The detailed study of the crystal structure of thiophene-based compounds has implications for material design, particularly in the development of organic electronics and optoelectronic devices. Understanding the intermolecular interactions, conformation, and π-π stacking in these compounds can inform the design of materials with desired electronic and optical properties (Lee et al., 2009).

properties

IUPAC Name

2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S2/c13-11(16)9-5-7-18-12(9)14-10(15)4-3-8-2-1-6-17-8/h1-7H,(H2,13,16)(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXGRJBLJXPEFW-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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